N-[(2Z)-3-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline
Description
N-[(2Z)-3-Benzyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline is a thiazole-derived compound characterized by a Z-configuration imine linkage. Its structure features:
- A thiazole core substituted with a benzyl group at position 3 and a 4-fluorophenyl group at position 2.
- An ethoxy-substituted aniline moiety attached to the thiazole’s imine nitrogen.
- The Z-configuration ensures spatial alignment critical for molecular interactions, such as binding to biological targets or stabilizing tautomeric forms.
This compound’s structural complexity arises from the interplay of electron-withdrawing (fluorophenyl) and electron-donating (ethoxy) groups, which influence its electronic properties and solubility.
Properties
Molecular Formula |
C24H21FN2OS |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
3-benzyl-N-(4-ethoxyphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C24H21FN2OS/c1-2-28-22-14-12-21(13-15-22)26-24-27(16-18-6-4-3-5-7-18)23(17-29-24)19-8-10-20(25)11-9-19/h3-15,17H,2,16H2,1H3 |
InChI Key |
WBQKBDHXKPGROI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)F)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline typically involves a multi-step process. One common method includes the condensation of 4-ethoxyaniline with a thiazole derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process may also include purification steps such as recrystallization or chromatography to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions involving this compound are usually conducted under controlled conditions, with specific reagents chosen based on the desired transformation. For example, oxidation reactions may be carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[(2Z)-3-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Below is a comparative analysis with structurally related compounds from the evidence:
Key Observations:
Heterocycle Impact :
- Thiazoles (target compound and ) exhibit moderate lipophilicity, making them suitable for membrane penetration.
- Triazoles () are more polar due to sulfonyl substituents, favoring solubility but limiting blood-brain barrier penetration.
- Thiadiazoles () are highly polar, often requiring conjugation for excretion.
Substituent Effects: Fluorophenyl vs. Benzyl vs. Methoxyethyl: The benzyl group in the target compound increases lipophilicity compared to methoxyethyl in , affecting distribution in hydrophobic environments.
Synthetic Pathways :
- Thiazole derivatives (target compound, ) are synthesized via cyclization of thioamides or thioureas with α-halogenated ketones.
- Triazoles () require base-mediated alkylation of tautomeric thiones, a pathway distinct from thiazole synthesis .
Spectroscopic Signatures :
Biological Activity
N-[(2Z)-3-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]-4-ethoxyaniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the thiazole class and features a complex structure that includes a thiazole ring, an ethoxy group, and a benzyl moiety. The molecular formula is , with a molecular weight of approximately 345.43 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 345.43 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Research indicates that compounds with thiazole rings exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle regulatory proteins.
A notable study demonstrated that similar thiazole-based compounds inhibited the proliferation of human cancer cell lines (e.g., breast and lung cancer) by disrupting mitochondrial function and promoting oxidative stress . The specific compound this compound has shown promise in preliminary assays for its ability to inhibit tumor growth in vitro.
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. The compound has demonstrated activity against a range of pathogenic bacteria and fungi. For example, it was effective against Staphylococcus aureus and Escherichia coli, suggesting potential use in treating infections caused by these organisms .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It can trigger programmed cell death pathways in malignant cells.
- Disruption of Membrane Integrity : Its antimicrobial activity may stem from disrupting bacterial cell membranes.
Study 1: Anticancer Efficacy
In a controlled laboratory setting, this compound was tested on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents .
Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted using standard methods (e.g., disk diffusion and MIC determination). The compound exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
